molecular formula C21H15FN4O2S B2889382 N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-68-2

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2889382
CAS RN: 688355-68-2
M. Wt: 406.44
InChI Key: RFILHLJFAGDWIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolin-4-amine core would provide a rigid, planar structure, while the fluorophenyl, nitrophenyl, and methylsulfanyl groups would add additional complexity and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and fluorophenyl groups, both of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack. The methylsulfanyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the amine group could make the compound basic, while the nitro group could contribute to its reactivity .

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Signaling and Tumor Growth

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine has been identified as a potent inhibitor of kinase insert domain-containing receptor (KDR/vascular endothelial growth factor receptor 2) tyrosine kinase activity. This inhibitory effect translates into potent anti-angiogenesis and tumor growth suppression in various cancer models, demonstrating its potential as an anti-cancer therapy (Wedge et al., 2002).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. One such approach involves traceless solid-phase synthesis, demonstrating the chemical versatility and potential for various modifications of the quinazolin-4-amine structure (Wang et al., 2005).

Application in Fluorescent Sensing

It's been used in the development of fluorescent sensors for detecting amine vapors, showcasing its application in environmental and health monitoring. The compound's unique properties allow for light-up detection, enhancing its utility as a sensor (Gao et al., 2016).

Exploration in Enzyme Substrate Studies

The compound has been utilized in the study of intramolecularly-quenched fluorogenic substrates, which are essential in the specific determination of enzyme activities. This application highlights its role in biochemical and pharmacological research (Kokotos & Tzougraki, 1991).

Imaging Epidermal Growth Factor Receptor Tyrosine Kinase

Its derivative, gefitinib, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography, indicating its potential in diagnostic imaging and targeted cancer therapy (Holt et al., 2006).

Antimicrobial and Antibacterial Evaluation

The compound has been evaluated for its antibacterial properties. It has shown significant activity against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Geesi, 2020).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activities of many quinazoline derivatives. Additionally, studies could be conducted to further elucidate its physical and chemical properties, and to optimize its synthesis .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S/c22-15-7-9-16(10-8-15)23-20-18-3-1-2-4-19(18)24-21(25-20)29-13-14-5-11-17(12-6-14)26(27)28/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILHLJFAGDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine

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